molecular formula C35H52INOS2 B12547820 6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole CAS No. 821781-97-9

6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole

Cat. No.: B12547820
CAS No.: 821781-97-9
M. Wt: 693.8 g/mol
InChI Key: IQLNZMKEHBEEGM-UHFFFAOYSA-N
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Description

6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole is a benzothiazole derivative characterized by two distinct substituents: a dodecylsulfanyl group at position 6 and a 4-(10-iododecyloxy)phenyl group at position 2 of the benzothiazole core. The iodine atom may confer utility as a radiotracer or contrast agent, while the alkyl chains could enhance membrane permeability or influence aggregation behavior .

Properties

CAS No.

821781-97-9

Molecular Formula

C35H52INOS2

Molecular Weight

693.8 g/mol

IUPAC Name

6-dodecylsulfanyl-2-[4-(10-iododecoxy)phenyl]-1,3-benzothiazole

InChI

InChI=1S/C35H52INOS2/c1-2-3-4-5-6-7-10-13-16-19-28-39-32-24-25-33-34(29-32)40-35(37-33)30-20-22-31(23-21-30)38-27-18-15-12-9-8-11-14-17-26-36/h20-25,29H,2-19,26-28H2,1H3

InChI Key

IQLNZMKEHBEEGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)OCCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core . The dodecylsulfanyl and iododecyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iododecyl group can be reduced to form the corresponding alkane.

    Substitution: The iododecyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzymes involved in oxidative stress, providing antioxidant benefits .

Comparison with Similar Compounds

Structural Comparison

The benzothiazole scaffold is shared across several derivatives, but substituent variations critically alter physicochemical and functional properties. Below is a structural comparison:

Compound Name Substituents (Position) Key Functional Groups Reference
6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole 6: Dodecylsulfanyl; 2: 4-(10-iododecyloxy)phenyl Thioether, iodoalkyl ether Target
N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamides () 2: Phenyl linked to sulfonamide Sulfonamide, benzothiazole
Pittsburgh Compound-B (PIB) 2: Hydroxyethyl; 6: Methoxy Thioflavin-T analog
2-(4-(2-(9,9-bis(2-(2-ethoxyethoxy)ethyl)-2-nitro-fluoren-7-yl)vinyl)phenyl)benzothiazole () 2: Vinylphenyl; Fluorene-nitrogen linkage Nitro, ethoxyethoxyethyl, vinyl
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spirocyclic system with dimethylamino Spiro ring, amide, hydroxyl

Key Observations :

  • The dodecylsulfanyl and iododecyloxy groups in the target compound confer extreme lipophilicity (predicted LogP > 8), unlike polar sulfonamides () or spirocyclic amides ().
  • The iodine atom distinguishes it from PIB, which relies on shorter substituents for amyloid-binding .
Pharmacological and Functional Properties
Property Target Compound Sulfonamides PIB ()
Lipophilicity Very high (C12/C10 chains) Moderate (sulfonamide polar group) Moderate (shorter substituents)
Bioactivity Potential CNS/imaging agent (iodine) Anticonvulsant activity (ED50 ~ 30 mg/kg) Amyloid-β binding (PET imaging)
BBB Penetration Likely limited due to size Moderate (smaller substituents) High (optimized for cortical uptake)
Applications Radioligand, lipophilic drug carrier Neurotherapeutics Alzheimer’s diagnostics

Critical Notes:

  • The iododecyloxy group could enable radioiodination (e.g., ¹²³I/¹²⁵I) for imaging, similar to PIB’s ¹¹C-labeling . However, steric bulk may reduce binding affinity compared to PIB’s compact structure.
  • Long alkyl chains might improve tissue retention but hinder solubility, necessitating formulation adjuvants .
Environmental and Toxicological Considerations

Benzothiazoles with sulfur or alkyl groups (e.g., 2-(Methylthio)phenyl isothiocyanate in ) often exhibit environmental persistence.

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